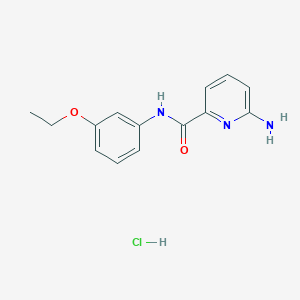
N-(3,4-dimethylphenyl)-2-(pyridin-2-ylsulfanyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-dimethylphenyl)-2-(pyridin-2-ylsulfanyl)acetamide, also known as DPA-714, is a novel ligand that selectively targets the translocator protein 18 kDa (TSPO). TSPO is a mitochondrial protein that is involved in the regulation of several physiological processes, including apoptosis, cholesterol transport, and steroidogenesis. DPA-714 has been extensively studied for its potential applications in scientific research, particularly in the field of neuroimaging.
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
N-(3,4-dimethylphenyl)-2-(pyridin-2-ylsulfanyl)acetamide derivatives have been synthesized and evaluated for their efficacy as corrosion inhibitors. Research conducted by Yıldırım and Çetin (2008) synthesized 2-(Alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives, investigating their properties and efficiencies in preventing corrosion on steel coupons in both acidic and paraffin-based mineral oil mediums. The findings revealed promising inhibition efficiencies, highlighting their potential application in corrosion prevention technologies (Yıldırım & Çetin, 2008).
Structural Analysis and Ligand Design
In another study, the structural variation in copper(I) complexes with pyridylmethylamide ligands was explored by Yang, Powell, and Houser (2007). This research focused on synthesizing Cu(I) complexes with a family of pyridylmethylamide ligands, including derivatives related to N-(3,4-dimethylphenyl)-2-(pyridin-2-ylsulfanyl)acetamide. The study introduced a new geometric parameter, tau(4), for evaluating the geometry of four-coordinate compounds and highlighted the significance of ligand design in the development of metal complexes with potential applications in catalysis and material science (Yang, Powell, & Houser, 2007).
Antibacterial and Antifungal Activities
Research by Nunna et al. (2014) synthesized novel heterocyclic compounds having a sulfamido moiety, including derivatives of N-(3,4-dimethylphenyl)-2-(pyridin-2-ylsulfanyl)acetamide, and evaluated their antibacterial and antifungal activities. This study highlights the potential of such derivatives in developing new antimicrobial agents, contributing to the fight against drug-resistant bacterial and fungal infections (Nunna et al., 2014).
Ligand Design for Enantioselective Catalysis
Chelucci, Berta, and Saba (1997) explored the preparation of chiral 2-(1-p-tolylsulfinyl)alkylpyridines and corresponding sulfide-pyridines, assessing their potential in enantioselective catalysis. This research emphasizes the role of N-(3,4-dimethylphenyl)-2-(pyridin-2-ylsulfanyl)acetamide derivatives in the development of ligands for catalytic applications, particularly in reactions requiring high enantioselectivity (Chelucci, Berta, & Saba, 1997).
Eigenschaften
IUPAC Name |
N-(3,4-dimethylphenyl)-2-pyridin-2-ylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2OS/c1-11-6-7-13(9-12(11)2)17-14(18)10-19-15-5-3-4-8-16-15/h3-9H,10H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOQICBREKYISBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=CC=CC=N2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

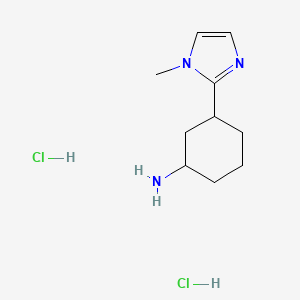
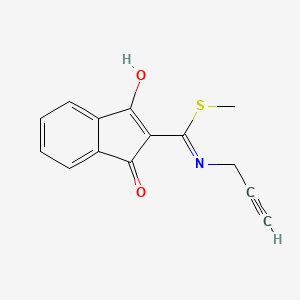
![N-[[3-(3-Methoxyphenyl)-1,2-oxazol-5-yl]methyl]prop-2-enamide](/img/structure/B2997815.png)


![[2-Fluoro-4-(2-methylpropyl)phenyl]boronic acid](/img/structure/B2997819.png)
![[4,5-dichloro-6-oxo-1(6H)-pyridazinyl]methyl acetate](/img/structure/B2997822.png)
![(Z)-3-(3,4,5-trimethoxybenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one](/img/structure/B2997823.png)
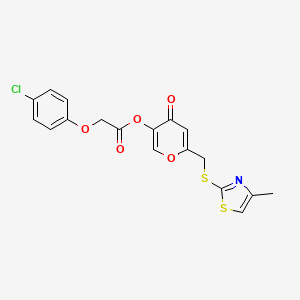
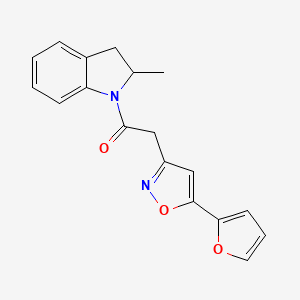
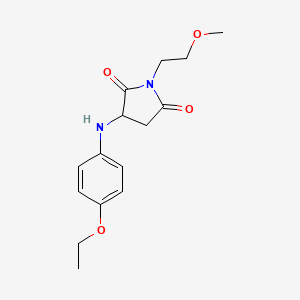
![3-Bromo-5-methoxy-4-[(2-methylbenzyl)oxy]benzaldehyde](/img/structure/B2997829.png)

